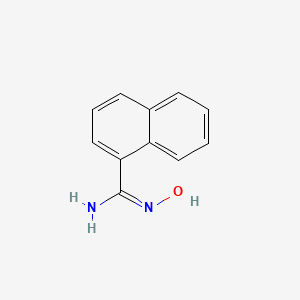

N-Hydroxy-naphthalene-1-carboxamidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

N'-hydroxynaphthalene-1-carboximidamide |

InChI |

InChI=1S/C11H10N2O/c12-11(13-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H,(H2,12,13) |

InChI Key |

XCCXRWMQIFDSFC-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C(=N\O)/N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for N Hydroxy Naphthalene 1 Carboxamidine and Its Analogues

Established and Novel Synthetic Pathways to N-Hydroxyl Amidines

Nitrile Hydroxylation Approaches in N-Hydroxy-naphthalene-1-carboxamidine Synthesis

The most direct and widely employed method for the synthesis of this compound is the addition of hydroxylamine (B1172632) to the corresponding nitrile, 1-cyanonaphthalene. This reaction, a nucleophilic addition to the carbon-nitrogen triple bond, effectively converts the nitrile functionality into the desired N-hydroxyamidine group. nih.govsemanticscholar.org

The process typically involves reacting the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, to liberate the free hydroxylamine nucleophile. nih.govnih.gov The reaction is often carried out in an alcoholic solvent like ethanol (B145695) and may require heating under reflux for several hours to achieve high conversion. nih.govgoogle.com An alternative approach utilizes a pre-prepared aqueous solution of hydroxylamine, which can be mixed directly with the nitrile at ambient temperatures, offering a faster, cleaner, and more spontaneous reaction that avoids the introduction of inorganic salt byproducts. google.com Modern variations of this method employ ultrasonic irradiation to accelerate the reaction, leading to high yields in a shorter timeframe. nih.gov

| Method | Reagents | Conditions | Yield | Reference |

| Classical Method | Nitrile, Hydroxylamine HCl, Sodium Carbonate | Alcohol solvent, Heating (60-80 °C), Several hours | Up to 98% | nih.gov |

| Aqueous Method | Nitrile, Aqueous Hydroxylamine | Ambient temperature | High | google.com |

| Base-Mediated | Nitrile, Hydroxylamine HCl, Triethylamine | N/A | N/A | nih.gov |

| Ultrasonic Irradiation | Nitrile, Hydroxylamine | Solvent-free, Ultrasonic irradiation | 70-85% | nih.gov |

| Microwave-Assisted | Imidoylbenzotriazoles, Hydroxylamine | Microwave heating, 5-15 min | 65-81% | nih.gov |

Carboxylic Acid and Amide Derivatization Strategies for N-Hydroxyl Amidines

While the nitrile hydroxylation pathway is the most direct, N-hydroxyl amidines can also be synthesized from carboxylic acid or amide precursors. These routes are typically multi-step processes but offer valuable alternatives when starting from readily available carboxylic acids.

One common strategy involves first converting the carboxylic acid into its corresponding primary amide. This can be achieved through various well-established methods, such as activation of the carboxylic acid to an acyl chloride or using peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) to facilitate condensation with ammonia. nih.govthermofisher.com The resulting primary amide is then dehydrated using a suitable agent (e.g., phosphorus oxychloride, thionyl chloride) to yield the nitrile intermediate. This nitrile can then be converted to the N-hydroxyl amidine as described in the previous section.

A more direct, though less common, approach from the carboxylic acid would involve activation followed by reaction with a hydroxylamine derivative. The synthesis of hydroxamic acids (a related functional group) often involves coupling a carboxylic acid directly with hydroxylamine or its protected forms using activating agents like cyanuric chloride or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov Adapting such methods for N-hydroxyamidine synthesis would require careful selection of reagents to favor the desired product over hydroxamic acid formation.

Naphthalene-Specific Synthetic Considerations and Advanced Reaction Protocols

The synthesis of this compound benefits from specific considerations related to its aromatic core and the application of modern synthetic techniques that can enhance reaction efficiency and yield.

Utilization of Naphthalene (B1677914) Carboxylic Acid Precursors in this compound Synthesis

Naphthalene-1-carboxylic acid serves as a practical and accessible starting material for the synthesis of this compound. The synthetic route from this precursor follows the multi-step derivatization strategy.

The process commences with the conversion of naphthalene-1-carboxylic acid to Naphthalene-1-carboxamide. This transformation can be efficiently achieved by first converting the carboxylic acid to its more reactive acyl chloride derivative using thionyl chloride or oxalyl chloride, followed by amination with ammonia. The subsequent and crucial step is the dehydration of naphthalene-1-carboxamide to 1-cyanonaphthalene. Finally, the 1-cyanonaphthalene is subjected to the standard nitrile hydroxylation reaction with hydroxylamine to furnish the target compound, this compound. This pathway leverages robust and high-yielding classical reactions to build the desired functionality from a common naphthalene-based starting material.

Microwave-Assisted Synthesis Techniques for Hydroxynaphthalene-Carboxamide and Amidoxime (B1450833) Scaffolds

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and its application to the synthesis of amidoximes and related naphthalene derivatives is well-documented. nih.govacs.org This technique utilizes microwave irradiation to produce rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction time, increased product yields, and improved purity profiles compared to conventional heating methods. rsc.orgukm.mynih.gov

The synthesis of amidoximes from nitriles and hydroxylamine can be completed in as little as 5 to 20 minutes under microwave irradiation, with reported yields ranging from 65% to 87%. nih.govnih.govacs.org Similarly, the preparation of hydroxynaphthalene-carboxamides, which are structurally related to the target molecule, has been successfully performed using microwave-assisted condensation of hydroxynaphthalene carboxylic acids with various anilines. researchgate.netresearchgate.netresearchgate.netnih.gov These protocols demonstrate the stability of the naphthalene ring system under microwave conditions and the efficiency of this technology in promoting the formation of amide and amidoxime functionalities. tiu.edu.iq The significant advantages in terms of speed and efficiency make microwave-assisted synthesis a highly attractive method for the preparation of this compound. rsc.org

| Reaction Type | Method | Reaction Time | Yield | Reference |

| Thiourea Synthesis | Conventional | 6 hours | Moderate | ukm.my |

| Thiourea Synthesis | Microwave | 5 minutes | 82-89% | ukm.my |

| Amidoxime Synthesis | Conventional | Several hours | High | nih.gov |

| Amidoxime Synthesis | Microwave | 5-20 minutes | 65-87% | nih.govacs.org |

Advanced Purification and Spectroscopic Characterization Techniques for Structural Elucidation

Following synthesis, rigorous purification and comprehensive characterization are essential to confirm the identity and purity of this compound. Standard purification methods include recrystallization from suitable solvent systems, such as ethanol/ether, and column chromatography. google.com

The definitive structural elucidation is achieved through a combination of modern spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring system. Additionally, broad, exchangeable signals corresponding to the protons of the amino (-NH₂) and hydroxyl (-OH) groups would be observed. researchgate.netlibretexts.org

¹³C NMR : The carbon NMR spectrum would display distinct resonances for the carbon atoms of the naphthalene core and a key signal for the amidine carbon (C=N). nih.gov

¹⁵N NMR : This technique can be particularly informative for amidines, as it allows for the direct observation of the two distinct nitrogen environments: the sp²-hybridized imino nitrogen and the sp³-hybridized amino nitrogen, which resonate at different chemical shifts. psu.edu

Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups present. Key absorption bands would include N-H stretching vibrations for the amino group, a broad O-H stretching band for the hydroxyl group, and a characteristic C=N stretching vibration for the imino functionality. nih.govpsu.edu

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, thereby confirming its elemental composition.

X-ray Crystallography : For an unambiguous determination of the molecular structure in the solid state, single-crystal X-ray crystallography is the definitive technique. It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms, confirming the connectivity and stereochemistry of the N-hydroxyamidine group. nih.govnih.gov

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals in the aromatic region for naphthalene protons; broad, exchangeable singlets for -NH₂ and -NOH protons. |

| ¹³C NMR | Resonances corresponding to the naphthalene carbons and the amidine carbon (C=N). |

| IR Spectroscopy | N-H stretching bands, a broad O-H stretching band, and a C=N stretching band. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₀N₂O). |

| X-ray Crystallography | Provides definitive 3D structural confirmation, including bond lengths and angles. |

Application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for this compound Structure Confirmation

The definitive structural confirmation of this compound and its analogues relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR)

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are indispensable for elucidating the molecular structure.

¹H NMR: In the ¹H NMR spectrum of a naphthalene-containing compound, the aromatic protons typically appear as a complex series of multiplets in the downfield region, generally between δ 7.0 and 9.0 ppm. rsc.org For this compound, the protons on the naphthalene ring would exhibit characteristic splitting patterns determined by their positions and coupling with neighboring protons. Additionally, the protons of the N-H and O-H groups would be visible, with their chemical shifts often being broad and dependent on solvent and concentration. For example, in related N-hydroxy amides, the N-H proton can appear at δ ~9.0 ppm or higher. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom of the carboxamidine group (C=N) would have a characteristic chemical shift in the range of δ 150-165 ppm. The ten carbon atoms of the naphthalene ring would appear in the aromatic region (typically δ 110-140 ppm), with quaternary carbons showing distinct shifts from those bearing hydrogen atoms. rsc.org

The table below illustrates typical ¹H NMR chemical shift ranges for protons in a related naphthalene structure, which can be used as a reference for interpreting the spectrum of this compound.

| Proton Type | Typical Chemical Shift Range (δ, ppm) | Multiplicity |

|---|---|---|

| Naphthalene-H (Aromatic) | 7.20 - 8.50 | Multiplet (m) |

| Amine-H (N-H) | Variable, often broad | Singlet (s, broad) |

| Hydroxyl-H (O-H) | Variable, often broad | Singlet (s, broad) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental formula. mdpi.com For this compound (C₁₁H₁₀N₂O), the expected molecular ion peak ([M]⁺) or, more commonly in electrospray ionization (ESI), the protonated molecule ([M+H]⁺), would be observed at a specific mass-to-charge ratio (m/z). massbank.eu The fragmentation pattern can also yield structural information, as characteristic fragments of the naphthalene core and the carboxamidine side chain would be detected. mdpi.commassbank.eu

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation of this compound from reaction mixtures and for the rigorous assessment of its purity.

Column Chromatography

Following synthesis, crude product mixtures are often purified using column chromatography. Silica gel is a commonly used stationary phase. A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is selected to achieve optimal separation of the target compound from byproducts and unreacted starting materials. The polarity of the eluent is gradually increased to elute compounds of increasing polarity from the column.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method used primarily for purity assessment and can also be employed for preparative purification. A reversed-phase column (e.g., C18) is typically used, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound under specific conditions (flow rate, solvent gradient, temperature) is a characteristic identifier. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. This method is particularly useful for detecting even trace amounts of impurities. psu.edu

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable analogues, GC-MS can be an effective analytical tool. uzh.ch The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. Often, derivatization is required to increase the volatility of polar compounds containing -OH and -NH groups. uzh.ch

The table below summarizes the common chromatographic methods used for the purification and analysis of this compound and related organic compounds.

| Technique | Primary Use | Stationary Phase Example | Mobile Phase Example |

|---|---|---|---|

| Column Chromatography | Purification/Isolation | Silica Gel 60 | Hexane/Ethyl Acetate Gradient |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Reversed-Phase C18 | Water/Acetonitrile Gradient |

| Gas Chromatography (GC) | Purity Assessment (for volatile analogues) | Capillary Column (e.g., DB-5) | Helium (Carrier Gas) |

Structure Activity Relationship Sar Studies of N Hydroxy Naphthalene 1 Carboxamidine Derivatives

Systemic Analysis of Naphthalene (B1677914) Ring Substitution Effects on Molecular Activity

The naphthalene ring is a common scaffold in medicinal chemistry, and its substitution patterns significantly influence a compound's pharmacokinetic and pharmacodynamic properties. In related series like N-aryl-naphthalene-1-carboxamides, the position and nature of substituents on the naphthalene ring are critical determinants of biological activity.

Research on N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide, for example, has shown that substitutions on the naphthalene ring can modulate activity. researchgate.net Studies on other naphthalene derivatives have demonstrated that both the electronic properties and the lipophilicity of substituents are key. For instance, in a series of naphthalene-substituted allylamine (B125299) antimycotics, the potency was found to be strongly dependent on the bulkiness of the substituent. nih.gov Generally, only small substituents like hydrogen or fluorine are well-tolerated at most positions, while larger groups can be accommodated at specific locations, such as the 5-position. nih.gov

The introduction of electron-withdrawing groups (e.g., -CF₃, -Cl, -F) or electron-donating groups (e.g., -OCH₃, -CH₃) at various positions can alter the electron density of the entire molecule. This, in turn, can affect the pKa of the N-hydroxyamidino moiety and influence interactions with biological targets. Lipophilicity, often quantified as logP, is another crucial factor; modifications to the naphthalene ring can tune the compound's solubility and ability to cross cell membranes. For example, in a series of substituted naphthalen-1-yl-acetic acid hydrazides, the partition coefficient (logP) was identified as an important descriptor in describing their antimicrobial activity. nih.gov

Table 1: Influence of Naphthalene Ring Substitution on Antimycobacterial Activity in a Naphthalene-1-carboxamide Series

| Compound Analogue Structure | Substituent (R) on Phenyl Ring | Position on Phenyl Ring | Activity against M. avium subsp. paratuberculosis |

|---|---|---|---|

| N-(R-phenyl)naphthalene-1-carboxamide | -OCH₃ | 2- (ortho) | High |

| -OCH₃ | 3- (meta) | High | |

| -CH₃ | 3- (meta) | High | |

| -CH₃ | 4- (para) | High | |

| -F | 3- (meta) | High |

Data derived from studies on N-phenylnaphthalene-1-carboxamides, which showed higher activity than the reference drugs rifampicin (B610482) and ciprofloxacin. researchgate.net

Mechanistic Role of the N-Hydroxyamidino Moiety in Modulating Research Outcomes

The N-hydroxyamidino group, also known as a hydroxyamidine or an amidoxime (B1450833), is a versatile functional group in drug design. It is often considered a bioisostere of a carboxylic acid but possesses distinct physicochemical properties. Its importance stems from its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to chelate metal ions. researchgate.net

One of the most significant roles of the N-hydroxyamidino moiety is its interaction with metalloenzymes. Molecular modeling studies on various hydroxyamidine derivatives have shown that the deprotonated oxygen of the N-hydroxyl group can coordinate with metal ions in the active site of an enzyme, such as the heme iron in indoleamine 2,3-dioxygenase 1 (IDO1). nih.govacs.org This interaction is often critical for potent inhibitory activity. The pKa of the N-OH group is therefore a crucial parameter, as it determines the proportion of the compound in the active, deprotonated state at physiological pH.

Comparative Analysis of Substituent Influence on N-Hydroxy-naphthalene-1-carboxamidine Analogue Activities

For example, an electron-withdrawing substituent on the naphthalene ring would be expected to lower the pKa of the N-hydroxyamidino group. This could increase its acidity and enhance its ability to bind to a metalloenzyme at physiological pH, potentially increasing potency. Conversely, a bulky substituent placed near the carboxamidine group could cause steric hindrance, preventing the optimal orientation of the hydroxyamidino moiety within a target's binding pocket and thus reducing activity.

Table 2: General Influence of Substituent Properties on Naphthalene-Based Scaffolds

| Substituent Property | Potential Effect on Naphthalene Ring | Potential Consequence for Molecular Activity | Example from Analogous Series |

|---|---|---|---|

| Electron-Withdrawing (e.g., -F, -Cl, -CF₃) | Decreases electron density of the ring system. | Can modulate pKa of distal functional groups; may enhance electrostatic interactions with target. | Fluorine substitution in terbinafine (B446) analogues enhanced activity against yeasts. nih.gov |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density of the ring system. | Can enhance π-π stacking interactions; may alter metabolic stability. | Methoxy-substituted naphthalene carboxamides showed high antimycobacterial activity. researchgate.net |

| Increased Lipophilicity (e.g., alkyl chains) | Increases overall non-polarity. | May improve membrane permeability but can decrease aqueous solubility and increase plasma protein binding. | Lipophilicity was a key factor for activity in naphthalene-derivative bis-QACs. mdpi.com |

| Bulky Groups (e.g., -t-butyl) | Introduces steric hindrance. | Can prevent effective binding to the target site if positioned incorrectly, but may enhance selectivity if it fits a specific pocket. | Bulky substituents were generally poorly tolerated in naphthalene-substituted terbinafine derivatives. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Modeling Approaches

To systematically explore the SAR of this compound derivatives and guide the design of more potent analogues, Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR modeling are invaluable tools. oncodesign-services.com These computational methods establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, including:

Electronic properties: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, specific steric parameters (e.g., Taft's Es).

Hydrophobicity: Partition coefficient (logP).

Topological indices: Molecular connectivity indices that describe branching and shape.

These descriptors are then used to build a mathematical model, often using multiple linear regression (MLR) or partial least squares (PLS), that correlates them with the observed biological activity. For a series of naphthalen-1-yl-acetic acid hydrazides, QSAR models revealed the importance of logP, HOMO energy, and certain topological indices for antimicrobial activity. nih.gov

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional perspective. nih.govresearchgate.net These methods require the three-dimensional alignment of the molecules in the dataset.

CoMFA calculates the steric and electrostatic interaction fields of each molecule on a 3D grid and correlates these field values with biological activity. nih.gov

CoMSIA calculates similarity indices based on additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

The results of a 3D-QSAR analysis are often visualized as contour maps. These maps highlight regions in 3D space where specific properties are predicted to enhance or diminish activity. For example, a blue contour in a CoMFA steric map would indicate a region where bulky groups are favored, while a red contour would indicate a region where they are disfavored. Such models have been successfully applied to design and screen derivatives of polychlorinated naphthalenes. nih.gov For this compound derivatives, these maps could guide the optimal placement of substituents on the naphthalene ring to maximize favorable interactions with a biological target.

Mechanistic Investigations and Biochemical Interaction Studies of N Hydroxy Naphthalene 1 Carboxamidine and Analogues

Elucidation of Formation Mechanisms and Reactive Pathways

The study of N-hydroxy-naphthalene-1-carboxamidine and its analogues involves a deep dive into their chemical reactivity, including their formation pathways and the transient species they can generate. Understanding these mechanisms is crucial for elucidating their biological activities.

N-hydroxylated compounds, including N-hydroxyl amidines (also known as amidoximes), are capable of participating in free radical reactions. Research on analogous N-arylthiophene-2-carboxamidoximes has shown that these molecules can undergo reduction to form the corresponding amidines. nih.gov A key mechanistic pathway involves the homolysis of the N–O bond, which can be prompted by stimuli such as UV-vis light. nih.gov This bond cleavage is a critical step that generates highly reactive intermediates.

The homolytic cleavage of the N-O bond in an N-hydroxyl amidine results in the formation of a hydroxyl radical (•OH) and an amidinyl radical. nih.govacs.org The production of these radicals is significant; hydroxyl radicals are among the most potent reactive oxygen species (ROS), capable of reacting with nearly all organic molecules at diffusion-limited rates. mdpi.com The generation of hydroxyl radicals from non-O-substituted amidoximes has been confirmed through trapping experiments in related systems. acs.org

The redox chemistry of this compound is influenced by its distinct functional groups: the naphthalene (B1677914) core, the hydroxyl group, and the carboxamidine moiety. The naphthalene ring system is known to undergo electrochemical reactions. Studies on structurally similar 1-hydroxynaphthalene-2-carboxanilides have demonstrated the presence of an electrochemically oxidizable hydroxyl group on the naphthyl moiety. researchgate.net This oxidation potential can be modulated by the presence and electronic properties of other substituents on the molecule. researchgate.net

The carboxamidine group itself is redox-active. While the carbon atom in a related carboxyl group is in a high oxidation state and can be reduced by powerful reagents like lithium aluminum hydride, the carboxamidine group presents a more complex scenario. libretexts.org The reduction of N-hydroxylated amidine precursors (amidoximes) to amidines is a recognized metabolic pathway in biological systems, sometimes predominating over the oxidation of amidines. nih.gov

Electrochemical investigations of other nitrogen-containing heterocyclic compounds have shown that reduction processes are often diffusion-controlled and irreversible, involving the transfer of both protons and electrons. mdpi.com The carboxamide group, a structural relative of the carboxamidine, can undergo reactions such as the formation of N-chloro products with chlorine or transformations via intermediates like alkyl isocyanates when oxidized with reagents like lead tetraacetate. researchgate.net These reactions highlight the potential for the carboxamidine group to participate in a rich redox chemistry, which is fundamental to its mechanism of action and interaction with biological systems.

Molecular Basis of Biochemical Target Engagement

The biological effects of this compound and its analogues are rooted in their specific interactions with biochemical targets. Research has focused on how these compounds bind to and modulate the function of various enzymes and proteins.

Photosystem II (PS II) Components: A significant body of research has investigated hydroxynaphthalene-carboxanilides, analogues of this compound, as inhibitors of photosynthetic electron transport (PET). mdpi.comresearchgate.net These compounds have been shown to inhibit PS II in the thylakoid membranes of chloroplasts. mdpi.comnih.gov The mechanism involves the compound binding to the QB binding niche on the D1 protein of the PS II complex. nih.gov This binding event blocks the electron transfer from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby inhibiting CO2 fixation and ATP production. nih.gov The inhibitory activity is dependent on the lipophilicity and electronic properties of substituents on the anilide portion of the molecule. mdpi.com For example, N-(3,5-dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide was found to be a potent PET inhibitor. mdpi.comnih.gov

Table 1: PET Inhibitory Activity of Selected 1-Hydroxynaphthalene-2-Carboxanilide Analogues

| Compound | Substituent (Anilide Ring) | IC₅₀ (µM) for PET Inhibition |

|---|---|---|

| 1 | 3,5-dichloro | 5.2 |

| 2 | 4-bromo-3-chloro | 6.7 |

| 3 | 2,5-dibromo | 7.6 |

| 4 | 3,4,5-trichloro | 8.0 |

Data sourced from studies on spinach (Spinacia oleracea L.) chloroplasts. mdpi.comnih.gov

BRAF Kinase: Analogues such as naphthalene-based diarylamides have been developed as inhibitors of Raf kinases, including BRAF, which is often mutated in cancers like melanoma. core.ac.uknih.gov These compounds are designed to act as pan-Raf inhibitors, targeting both wild-type and mutated forms of the enzyme (e.g., B-RafV600E). core.ac.uknih.gov The mechanism is typically competitive inhibition, where the compound binds to the ATP-binding site of the kinase domain, preventing the natural substrate ATP from binding and thereby blocking downstream signaling in the MAPK/ERK pathway. core.ac.uk Compound 9a, a naphthalene-based diarylamide with a difluoromethoxy group, demonstrated strong inhibitory activity across B-RafWT, B-RafV600E, and c-Raf. core.ac.uk

Sphingosine Kinase (SphK): Sphingosine kinase 1 (SphK1) is a key enzyme in sphingolipid metabolism, catalyzing the formation of the signaling molecule sphingosine-1-phosphate (S1P). nih.govwikipedia.org Elevated SphK1 activity is linked to various diseases, including cancer and inflammatory conditions. nih.govnih.gov While direct studies on this compound are limited, inhibitors of SphK1 often feature lipid-like structures or moieties that can interact with the sphingosine-binding site. The development of selective SphK1 inhibitors is an active area of research, with compounds designed to competitively inhibit the enzyme and reduce cellular S1P levels. nih.gov

C-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress, inflammation, and apoptosis. nih.govmdpi.com The JNK signaling pathway is a therapeutic target for various diseases, including cancer and inflammatory disorders. nih.gov

Recent computational studies have identified 1-hydroxynaphthalene-2-carboxanilides as potential inhibitors of JNKs. nih.gov Molecular docking simulations predicted that these compounds can bind effectively within the active site of the JNK protein. nih.gov This binding is predicted to modulate the kinase's activity, thereby interfering with the signaling cascade that leads to the phosphorylation of substrates like c-Jun. nih.govnih.gov By blocking JNK activity, these compounds can alter gene expression and cellular functions related to metabolism, proliferation, and survival. nih.gov The identification of specific compounds, such as 4p and 5k in one study, as top candidates suggests that the hydroxynaphthalene carboxamide scaffold is a promising starting point for developing novel JNK inhibitors. nih.gov

A combination of computational and experimental methods is employed to build accurate models of how these compounds interact with their biological targets.

Computational Approaches: Molecular modeling techniques are essential for predicting and understanding these interactions at an atomic level.

Molecular Docking: This method is used to predict the preferred orientation and binding affinity of a compound when bound to a protein target. For instance, docking studies of 1-hydroxynaphthalene-2-carboxanilides with JNK protein helped to identify key binding interactions and rank potential inhibitors. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to validate the stability of the predicted ligand-protein complexes over time. These simulations provide insights into the dynamic nature of the interaction and can reveal conformational changes in the protein upon ligand binding. nih.gov

MMPB/GBSA Calculations: Molecular Mechanics Poisson-Boltzmann Surface Area (or Generalized Born Surface Area) calculations are employed to estimate the free energy of binding for the ligand-receptor complex, offering a more refined prediction of binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies correlate the chemical structure of compounds with their biological activity. For PS II inhibitors, these analyses have shown that inhibitory activity depends on factors like lipophilicity (log P) and the electronic parameters (σ) of the substituents. mdpi.com

Experimental Approaches: Experimental techniques are used to confirm and quantify the interactions predicted by computational models.

Fluorescence Spectroscopy: This technique has been used to document the interactions of hydroxynaphthalene-carboxanilides with components of PS II, such as chlorophyll (B73375) a and aromatic amino acids within the pigment-protein complexes, confirming engagement with the target environment. mdpi.comnih.gov

Enzyme Inhibition Assays: In vitro kinase assays are fundamental for determining the inhibitory potency of compounds against targets like BRAF kinase. These assays measure the extent to which a compound can block the enzymatic activity, often yielding an IC₅₀ value. core.ac.uk

Mass Spectrometry: Tandem mass spectrometry can be used to identify specific amino acid residues in a protein that are covalently modified by reactive metabolites of naphthalene-based compounds, providing direct evidence of target engagement and binding sites. nih.gov

Computational and Theoretical Chemistry Applications for N Hydroxy Naphthalene 1 Carboxamidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For N-Hydroxy-naphthalene-1-carboxamidine, DFT calculations can elucidate the distribution of electron density and identify the most reactive sites within the molecule. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the compound's chemical reactivity and kinetic stability. samipubco.comssrn.com

The HOMO-LUMO energy gap is a significant indicator of a molecule's excitability and its ability to engage in chemical reactions. A smaller gap suggests that the molecule is more reactive. samipubco.com DFT calculations also allow for the mapping of the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution and helps in predicting how the molecule will interact with other charged species.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic compounds.

Molecular Docking Simulations for Prediction of Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations are employed to predict its binding affinity and mode of interaction with a specific biological target, such as an enzyme or a receptor. nih.govresearchgate.net These simulations provide insights into the non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. nih.gov

The results of molecular docking are often quantified by a docking score, which estimates the binding free energy. A lower docking score typically indicates a more favorable binding interaction. semanticscholar.org This information is invaluable for structure-based drug design, allowing for the optimization of the ligand's structure to enhance its binding affinity and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Energy Landscapes

Molecular Dynamics (MD) simulations provide a dynamic view of the conformational changes and interactions of a molecule over time. nih.govchemmethod.com For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable and low-energy conformations. biorxiv.org When docked to a biological target, MD simulations can assess the stability of the ligand-protein complex and provide a more accurate estimation of the binding free energy by considering the dynamic nature of the system. nih.govresearchgate.net

By analyzing the trajectory of an MD simulation, researchers can map the binding energy landscape, which describes the energy of the system as a function of the ligand's position and orientation relative to the target. This landscape can reveal the most favorable binding poses and the energy barriers between different conformational states.

Table 2: Key Parameters from MD Simulation of this compound Bound to a Target Protein

| Parameter | Description | Typical Value/Observation |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | Low and stable RMSD indicates a stable complex. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues. | Highlights flexible regions of the protein and ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Identifies key hydrogen bonding interactions for binding. |

| Binding Free Energy (MM/PBSA or MM/GBSA) | Calculates the free energy of binding from the simulation trajectory. | Provides a more accurate prediction of binding affinity. |

Note: The values and observations in this table are illustrative of typical outputs from MD simulations.

Advanced Computational Methodologies: WaterSwap Analysis and Continuum Solvation Models in Binding Studies

More advanced computational methods are being employed to refine the understanding of ligand-target interactions. WaterSwap analysis is a technique used in conjunction with MD simulations to identify the role of individual water molecules in the binding site. nih.govresearchgate.net It calculates the free energy of swapping a water molecule with a ligand fragment, helping to identify "unhappy" water molecules that can be displaced to improve ligand binding affinity.

Continuum solvation models , such as the Poisson-Boltzmann (PB) or Generalized Born (GB) models, are used to approximate the effect of the solvent (usually water) on the solute. nih.govnih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, which is computationally less expensive than explicitly simulating individual solvent molecules. nih.gov These models are crucial for accurately calculating binding free energies and understanding the role of solvation in molecular recognition. nih.gov

In Silico Assessment of Molecular Descriptors for SAR (e.g., Comparative Molecular Surface Analysis)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. In silico methods play a vital role in SAR by calculating various molecular descriptors that quantify the physicochemical properties of a molecule. semanticscholar.orgsemanticscholar.org These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Comparative Molecular Surface Analysis (CoMSA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique that correlates the 3D electrostatic and steric fields of a series of molecules with their biological activities. researchgate.net By analyzing the CoMSA results, researchers can identify which regions of the molecule are important for activity and use this information to design new compounds with improved properties.

Table 3: Examples of Molecular Descriptors Used in SAR Studies

| Descriptor Type | Example | Information Provided |

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Polar Surface Area (PSA) | A measure of the molecule's polarity. |

| Geometric | Molecular Volume | The 3D space occupied by the molecule. |

| Electronic | Dipole Moment | The overall polarity of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Reactivity and electronic properties. |

Note: This table provides examples of common molecular descriptors and their significance.

Coordination Chemistry and Supramolecular Assembly of N Hydroxy Naphthalene 1 Carboxamidine

Ligand Properties and Chelation Characteristics of the N-Hydroxyamidino Functional Group

The N-hydroxyamidino functional group, R-C(=NOH)NH2, also known as an amidoxime (B1450833), is a versatile moiety in coordination chemistry. nih.govijesi.org Its ability to act as a ligand stems from the presence of multiple lone-pair-donating atoms, specifically the nitrogen and oxygen atoms. This functional group can exist in tautomeric forms, influencing its coordination behavior.

The key characteristics of the N-hydroxyamidino group as a ligand include:

Multidentate Potential: It contains both a soft donor (the amino nitrogen) and a hard donor (the hydroxylamino oxygen), allowing it to bind to a variety of metal ions.

Chelation: The arrangement of the nitrogen and oxygen atoms allows the group to form a stable five-membered chelate ring with a metal ion. This chelate effect significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. ijesi.org

Acidity: The proton on the hydroxylamino group (-NOH) is acidic and can be deprotonated upon coordination to a metal center, leading to a negatively charged ligand that forms strong bonds with the metal cation.

Versatile Bonding Modes: The N-hydroxyamidino group can coordinate to metals in several ways. The most common is as a bidentate N,O-donor ligand through the hydroxylamino oxygen and the imino nitrogen after deprotonation. acs.orgnih.govacs.org Other modes, such as binding solely through the oxime nitrogen, are also known, particularly with late transition metals. acs.org

The electronic properties of the substituent attached to the carbon of the C(=NOH)NH2 group can modulate the ligand's basicity and, consequently, the stability of the metal complexes. In N-Hydroxy-naphthalene-1-carboxamidine, the electron-rich and aromatic naphthalene (B1677914) ring influences the electronic distribution within the hydroxyamidino group, affecting its interaction with metal centers.

Formation and Structural Characterization of Metal Complexes with this compound Ligands

While the N-hydroxyamidino functional group is well-established as a potent chelating agent for various metal ions, specific research detailing the synthesis and single-crystal X-ray diffraction structures of metal complexes exclusively with the this compound ligand is not widely available in the surveyed scientific literature. However, based on the known coordination chemistry of amidoximes and related naphthalene-based ligands, the formation of stable complexes with transition metals and other metal ions is highly probable. acs.orgresearchgate.net

The formation of such complexes would typically involve the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of metals like copper(II), nickel(II), cobalt(II), or zinc(II)) with this compound in a suitable solvent. The reaction often proceeds with the deprotonation of the ligand's N-OH group, resulting in a neutral metal complex.

The expected structural characteristics of these hypothetical complexes, based on analogous compounds, would likely feature:

Coordination Geometry: Depending on the metal ion and its preferred coordination number, geometries such as square planar (for Ni(II), Pd(II)) or octahedral (for Co(II), Fe(III)) could be adopted.

Stoichiometry: Typically, two or three deprotonated ligands would coordinate to a single metal ion to satisfy its coordination sphere, forming complexes with general formulas like M(L)2 or M(L)3, where L represents the deprotonated this compound ligand.

Bidentate Chelation: The ligand would most likely act as a bidentate chelator, binding to the metal center through the oxygen of the deprotonated hydroxylamino group and one of the nitrogen atoms, forming a stable five-membered ring. nih.govacs.org

Role of this compound in Directing Supramolecular Architectures

This compound is a bifunctional molecule well-suited for directing the formation of ordered, multidimensional supramolecular architectures through self-assembly. rmit.edu.aunih.gov This capability arises from the distinct roles played by its two primary components: the naphthalene ring system and the N-hydroxyamidino functional group.

π-π Stacking Interactions: The large, flat, and electron-rich surface of the naphthalene moiety is ideal for engaging in π-π stacking interactions. uva.es These non-covalent interactions, where the aromatic rings of adjacent molecules stack on top of each other in parallel or offset arrangements, are a powerful tool in crystal engineering for building extended structures like columns or layers. bohrium.comthieme-connect.com The strength and geometry of these interactions are influenced by the electronic nature of the aromatic system.

Hydrogen Bonding Networks: The N-hydroxyamidino group provides multiple sites for strong and directional hydrogen bonds. rsc.org The -OH group can act as a hydrogen bond donor, while the oxygen and two nitrogen atoms can all act as hydrogen bond acceptors. This allows for the formation of robust and predictable hydrogen-bonding networks, such as chains or sheets, which interconnect the molecules into a larger assembly. researchgate.netrsc.orgnih.gov

The interplay between the π-π stacking directed by the naphthalene core and the hydrogen bonding networks established by the hydroxyamidino groups allows for the programmed assembly of complex and functional supramolecular structures. By controlling factors like solvent and temperature, it is possible to influence which interactions dominate, thereby guiding the self-assembly process toward specific architectures. rmit.edu.aunih.gov

Analysis of Hydrogen Bonding and Non-Covalent Interactions in Solid-State Structures

A detailed analysis of the solid-state structure of this compound, or its metal complexes, would reveal a rich network of non-covalent interactions that dictate the crystal packing. While specific crystallographic data for the title compound is limited, a predictive analysis based on its functional groups allows for the identification of several key interactions that would likely govern its supramolecular assembly. researchgate.netbohrium.comnih.gov

The primary non-covalent forces at play would be:

Hydrogen Bonds: The N-hydroxyamidino group is a potent hydrogen-bonding unit. The N-OH group is a strong hydrogen bond donor, while the amino (-NH2) group provides two additional, slightly weaker donors. The acceptor sites include the hydroxyl oxygen, the imine nitrogen, and the amino nitrogen. These interactions can lead to the formation of common supramolecular synthons, such as dimers and chains. researchgate.netnih.gov

π-π Stacking: The aromatic naphthalene rings are expected to form significant π-π stacking interactions, contributing to the cohesion of the crystal lattice. uva.es These can occur in parallel-displaced or T-shaped arrangements, depending on the electrostatic and steric environment.

C-H···π Interactions: The hydrogen atoms on the naphthalene ring can act as weak donors in C-H···π interactions, where they are attracted to the electron-rich face of an adjacent naphthalene ring. researchgate.net

These interactions can be visualized and quantified using tools like Hirshfeld surface analysis, which maps the close intermolecular contacts in a crystal structure. mdpi.com

Below is a table summarizing the potential non-covalent interactions involving this compound.

| Interaction Type | Donor | Acceptor | Typical Role in Structure |

| Hydrogen Bond | N-OH | O (hydroxyl), N (imine/amino) | Formation of dimers, chains, and sheets |

| Hydrogen Bond | NH ₂ | O (hydroxyl), N (imine/amino) | Cross-linking of primary structural motifs |

| π-π Stacking | Naphthalene Ring (π-system) | Naphthalene Ring (π-system) | Formation of columnar stacks or layered arrays |

| C-H···π | Naphthalene C-H | Naphthalene Ring (π-system) | Stabilization of π-stacked arrangements |

| Dispersion Forces | Entire Molecule | Entire Molecule | Overall crystal packing and cohesion |

Exploration of Photoresponsive Ligand Modulation via Carboxamidine Redox Potential

The concept of photoresponsive ligand modulation involves using light as an external stimulus to alter a ligand's properties, which in turn affects the behavior of a metal complex. researchgate.netnih.gov This modulation is often achieved through a change in the ligand's electronic state or redox potential. scripps.edursc.org

While carboxamidines and related compounds can act as ligands in redox-active systems, tcichemicals.comtcichemicals.com specific research on the photoresponsive modulation of this compound via its carboxamidine redox potential is not extensively documented in the current scientific literature. However, a theoretical framework for such behavior can be proposed based on established principles of photochemistry and coordination chemistry.

A hypothetical mechanism could involve:

Photoexcitation: Absorption of light by the naphthalene chromophore could promote the molecule to an excited electronic state.

Electron Transfer: In this excited state, the ligand's redox potential could be significantly altered, making it more susceptible to oxidation or reduction. This could lead to an intramolecular electron transfer event, either within the ligand itself or between the ligand and a coordinated metal center (Ligand-to-Metal or Metal-to-Ligand Charge Transfer).

Modulation of Properties: The change in the redox state of the carboxamidine moiety would alter its donor strength and steric profile. This change in the ligand's electronic structure could modulate the properties of the metal complex, such as its magnetic behavior, catalytic activity, or ability to bind other substrates. researchgate.netabbenseth-lab.compurdue.edu

Exploration in this area would require advanced spectroscopic and electrochemical techniques, such as cyclic voltammetry and time-resolved spectroscopy, to measure the redox potentials of the ligand in its ground and excited states and to monitor the dynamics of the photoinduced processes. acs.org The design of such systems would likely involve pairing the this compound ligand with a redox-active metal ion to facilitate the desired photochemical transformations.

Derivatization Strategies and Analogue Development in Chemical Research

Systematic Synthesis of Novel N-Hydroxy-naphthalene-1-carboxamidine Derivatives

The systematic synthesis of novel derivatives from a core scaffold is a fundamental strategy in chemical research to explore and optimize biological activity. For naphthalene-based carboxamides and their related structures, microwave-assisted synthesis has proven to be an efficient method for generating libraries of compounds. researchgate.netresearchgate.net A common approach involves the condensation of a hydroxynaphthoic acid with various substituted anilines or amines, often using a coupling agent like phosphorus trichloride (B1173362) in a suitable solvent such as chlorobenzene. researchgate.netresearchgate.net This methodology allows for the rapid creation of a diverse set of N-substituted analogues.

By systematically varying the substituents on both the naphthalene (B1677914) ring and the N-aryl or alkyl portion of the molecule, researchers can meticulously probe the structure-activity relationship (SAR). For instance, a series of N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides and their positional isomers were synthesized to evaluate their antimycobacterial activity, demonstrating how systematic structural modifications can lead to potent bioactive agents. researchgate.net Similarly, libraries of fluorinated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides have been prepared to investigate their effects on biological processes like photosynthetic electron transport and their potential as anti-invasive agents. researchgate.netresearchgate.net

Below is a representative table of systematically varied substituents on a related N-aryl-hydroxynaphthalene carboxamide scaffold and their corresponding biological activity, illustrating the insights gained from this synthetic approach.

| Compound ID | N-Aryl Substituent | Biological Activity (MIC in µM) |

| 1 | 2,5-difluorophenyl | 44.2 (PET Inhibition IC50) researchgate.net |

| 2 | 2,6-difluorophenyl | 904 (PET Inhibition IC50) researchgate.net |

| 3 | 3,5-dichlorophenyl | 0.37 (Antistaphylococcal) researchgate.net |

| 4 | 2,5-dimethylphenyl | - |

This table is illustrative of derivatization strategies on related naphthalene carboxamide scaffolds.

Rational Design and Scaffold Diversification for Optimized Research Probes

Rational design leverages an understanding of a molecule's mechanism of action to create optimized analogues for specific purposes, such as fluorescent probes for bioimaging or selective inhibitors for target validation. The naphthalene scaffold is well-suited for this approach due to its intrinsic fluorescence and modifiable structure. mdpi.com

For instance, naphthalene derivatives with Schiff base structures have been designed as fluorescent probes for the selective and sensitive detection of metal ions like Al³⁺. mdpi.com The design principle involves incorporating a binding unit (the Schiff base) onto the naphthalene fluorophore. Interaction with the target ion alters the electronic properties of the system, leading to a measurable change in fluorescence, a mechanism known as photo-induced electron transfer (PET). mdpi.com

Scaffold diversification involves modifying the core structure to improve properties or explore new biological space. This can include:

Isosteric Replacement: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties. For example, using the naphthalene ring as a bioisostere for a quinoxaline (B1680401) ring in the design of enzyme inhibitors. nih.gov

Functional Group Modification: Introducing or altering functional groups to enhance binding affinity, selectivity, or pharmacokinetic properties.

Conformational Restriction: Locking the molecule into a specific conformation to improve its interaction with a biological target.

Through these rational design and diversification strategies, a basic naphthalene scaffold can be transformed into a highly optimized chemical probe for biological research.

Development of Naphthalene-Based Hybrid Structures for Integrated Chemical Biology Studies

Molecular hybridization is a powerful strategy that combines two or more distinct pharmacophores into a single molecule. The resulting hybrid compound may exhibit a dual mode of action, improved potency, or a better pharmacokinetic profile compared to the individual components. The naphthalene scaffold is frequently used as a core component in the development of such hybrid structures for chemical biology. rsc.orgresearchgate.net

Researchers have successfully synthesized novel hybrids by merging naphthalene with various biologically active heterocyclic scaffolds, including:

Nicotinonitrile

Pyran and Pyranopyrazole

Pyrazole and Pyrazolopyridine

Organoselenium moieties biointerfaceresearch.com

These hybrid molecules have been investigated for a range of biological activities, including antitumor, anti-inflammatory, and antituberculosis effects. rsc.orgresearchgate.net For example, a series of naphthalene-chalcone hybrids were synthesized and evaluated as potential anticancer and antimicrobial agents, with some compounds showing significant inhibitory activity against the VEGFR-2 enzyme. nih.govacs.org Another study reported the synthesis of naphthalene-based organoselenocyanates with pronounced anticancer activity. biointerfaceresearch.com The rationale behind this approach is to create multi-target-directed drugs, which can be particularly effective for treating complex, multifactorial diseases. rsc.orgresearchgate.net

| Hybrid Scaffold | Fused Heterocycle/Moiety | Investigated Biological Activity |

| Naphthalene-Nicotinonitrile | Nicotinonitrile | Antituberculosis, Anti-inflammatory rsc.orgresearchgate.net |

| Naphthalene-Chalcone | Chalcone | Anticancer, Antimicrobial, VEGFR-2 Inhibition nih.govacs.org |

| Naphthalene-Organoselenium | Selenocyanate | Anticancer, Antimicrobial biointerfaceresearch.com |

| Naphthalene-Pyrazole | Pyrazole | Antitumor rsc.orgresearchgate.net |

Structure-Based Design Principles for Advanced this compound Analogues

Structure-based design utilizes three-dimensional structural information of the biological target to guide the development of more potent and selective analogues. This process often involves computational techniques like molecular docking to predict how a designed molecule will bind to its target. nih.gov

For naphthalene-based compounds, structure-based design has been employed to create inhibitors for various enzymes. For instance, researchers have designed potential inhibitors of SARS-CoV Papain-like protease (PLpro) by linking a naphthalene scaffold to a 3,4-dihydro-2H-pyran moiety via an amide linker. nih.gov Molecular docking simulations confirmed a strong binding affinity for the designed ligands within the enzyme's active site. nih.gov

Key principles in the structure-based design of advanced naphthalene analogues include:

Pharmacophore Modeling: Identifying the essential structural features (the pharmacophore) required for biological activity and using this model as a template for designing new molecules. nih.gov

Fragment-Based Design: Starting with small molecular fragments and growing or linking them to create a lead compound with high affinity for the target.

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the lead compound and evaluating the effect on activity to build a comprehensive understanding of which structural features are critical. Studies on naphthalene-1,4-dione analogues, for example, have identified that incorporating an imidazole (B134444) ring and specific terminal amine groups enhances anticancer potency and selectivity. rsc.org

By integrating computational modeling with synthetic chemistry and biological evaluation, researchers can rationally design advanced analogues with improved efficacy and specificity, accelerating the development of novel chemical tools and therapeutic leads. nih.govrsc.org

Emerging Research Directions and Future Perspectives for N Hydroxy Naphthalene 1 Carboxamidine Chemistry

Integration with Advanced Spectroscopic and Biophysical Techniques for Deeper Mechanistic Understanding

A critical avenue for future research will be the comprehensive characterization of N-Hydroxy-naphthalene-1-carboxamidine using a suite of advanced spectroscopic and biophysical methods. Techniques such as single-crystal X-ray diffraction, which has been successfully applied to compounds like N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide, will be pivotal in elucidating its precise three-dimensional structure. This will provide invaluable insights into its molecular geometry, conformation, and potential intermolecular interactions.

Computational methods, including Density Functional Theory (DFT) calculations, will complement experimental data by providing a deeper understanding of the compound's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These theoretical approaches have been effectively used to study the charge distribution and reactivity of other naphthalene-based structures. Furthermore, techniques like Hirshfeld surface analysis can be employed to investigate non-covalent interactions within the crystalline structure, which are crucial for understanding its packing and stability.

Spectroscopic and Biophysical Techniques for Future Investigation

| Technique | Potential Application for this compound |

| Single-Crystal X-ray Diffraction | Determination of the precise 3D molecular structure and intermolecular interactions. |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the chemical structure and conformational analysis in solution. |

| Infrared (IR) Spectroscopy | Identification of functional groups and investigation of hydrogen bonding. |

| UV-Vis and Fluorescence Spectroscopy | Characterization of electronic transitions and assessment of photophysical properties. |

| Computational Spectroscopy (DFT) | Prediction of spectroscopic properties and analysis of electronic structure. |

| Hirshfeld Surface Analysis | Investigation of non-covalent interactions in the crystalline state. |

Exploration of Novel Applications in Functional Material Science Research

The naphthalene (B1677914) moiety is a well-known building block in the development of functional organic materials due to its unique photophysical and electronic properties. Future research could explore the potential of this compound as a precursor or key component in the synthesis of novel materials. Its rigid, planar structure and the presence of heteroatoms make it a candidate for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

The ability of related naphthalene derivatives to form structured molecular assemblies through non-covalent interactions suggests that this compound could also be utilized in the field of crystal engineering and supramolecular chemistry. By modifying its structure, it may be possible to design and synthesize novel crystalline materials with desired properties, such as porosity or specific host-guest recognition capabilities.

Development of this compound as Chemical Probes for Biological Systems

A promising area of future research is the development of this compound-based chemical probes for the detection and imaging of biologically relevant species. The naphthalene core can act as a fluorophore, and the carboxamidine group can be engineered as a recognition site for specific analytes. For instance, naphthalene-based fluorescent probes have been successfully designed for the detection of formaldehyde (B43269) in living cells. researchgate.net By strategic functionalization, this compound could be tailored to selectively bind to and signal the presence of ions, small molecules, or even macromolecules in biological systems.

The development of such probes would involve synthesizing a library of derivatives and screening them for their selectivity and sensitivity towards various targets. The photophysical properties of these probes, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts, would be thoroughly characterized to assess their suitability for biological imaging applications.

Potential Chemical Probe Applications

| Target Analyte | Design Strategy for this compound Probe |

| Metal Ions | Incorporation of a specific metal-chelating moiety. |

| Reactive Oxygen Species (ROS) | Introduction of a ROS-sensitive functional group. |

| Biologically Relevant Anions | Modification of the carboxamidine group for selective anion binding. |

| Specific Enzymes | Design of a substrate-like molecule that undergoes an enzyme-catalyzed reaction. |

Identified Challenges and Future Opportunities in this compound-Focused Academic Research

One of the primary challenges in the academic research of this compound is the current lack of established synthetic routes and characterization data. Future research will need to focus on developing efficient and scalable synthesis protocols. Moreover, a thorough investigation of its fundamental physicochemical properties, such as solubility, stability, and reactivity, will be crucial for its subsequent application.

Despite these challenges, the opportunities for research on this compound are vast. The exploration of its biological activities, inspired by the anticancer and antibacterial properties of related hydroxynaphthalene carboxanilides, could lead to the discovery of new therapeutic agents. researchgate.netresearchgate.net Furthermore, the unique combination of the naphthalene core and the N-hydroxycarboxamidine functional group may give rise to novel chemical properties and applications that are yet to be discovered. Interdisciplinary collaborations between synthetic chemists, materials scientists, and biologists will be essential to unlock the full potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Hydroxy-naphthalene-1-carboxamidine, and how can purity be validated?

- Methodological Guidance : Focus on condensation reactions between naphthalene-1-carboxylic acid derivatives and hydroxylamine, using coupling agents like EDC/HOBt under nitrogen to minimize oxidation. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Validate purity using HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

- Key Considerations : Monitor reaction pH to avoid decomposition of the hydroxylamine moiety.

Q. How should researchers design toxicity studies for this compound, given its structural similarity to naphthalene derivatives?

- Methodological Guidance : Follow inclusion criteria for toxicological studies as outlined in Table B-1 (), including exposure routes (oral, inhalation, dermal) and systemic effects (hepatic, renal, respiratory). Use rodent models (rats/mice) for acute toxicity (LD50 determination) and subchronic exposure (14–90 days). Include histopathology and biomarker analysis (e.g., glutathione depletion for oxidative stress) .

- Key Considerations : Compare results with toxicological profiles of naphthalene and methylnaphthalenes to assess structural-activity relationships .

Advanced Research Questions

Q. How can contradictions in reported toxicity data for naphthalene derivatives be resolved in mechanistic studies?

- Methodological Guidance : Conduct comparative metabolomics (LC-MS/MS) to identify species-specific metabolic pathways (e.g., cytochrome P450-mediated oxidation in rodents vs. humans). Use in vitro models (primary hepatocytes or HepG2 cells) to isolate metabolic contributions. Cross-reference findings with transcriptomic data (RNA-seq) to link toxicity to gene expression changes (e.g., Nrf2 activation, apoptosis markers) .

- Key Considerations : Address interspecies variability by validating results in humanized mouse models or 3D organoid systems .

Q. What analytical methods are most effective for detecting environmental degradation products of this compound?

- Methodological Guidance : Employ gas chromatography-mass spectrometry (GC-MS) with electron ionization for volatile degradation products (e.g., naphthalene fragments). For non-volatile metabolites, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). Include stable isotope-labeled analogs as internal standards .

- Key Considerations : Simulate environmental conditions (UV exposure, microbial activity) in degradation studies to mimic real-world scenarios .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Guidance : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of relevant targets (e.g., cytochrome P450 2E1 or aryl hydrocarbon receptor). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Use molecular dynamics simulations (GROMACS) to assess stability of ligand-target complexes .

- Key Considerations : Cross-validate computational results with mutagenesis studies to identify critical binding residues .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Guidance : Store the compound in airtight, light-resistant containers under inert gas (argon) to prevent oxidation. Use fume hoods for weighing and synthesis. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Dispose of waste via licensed hazardous waste contractors, adhering to EPA guidelines .

- Key Considerations : Regularly monitor air quality in lab spaces using portable HEPA filters to minimize particulate exposure .

Data Interpretation and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Guidance : Apply nonlinear regression models (e.g., Hill equation, probit analysis) to calculate EC50/LC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal data, employ mixed-effects models to account for inter-individual variability. Visualize results using dose-response curves (GraphPad Prism) with 95% confidence intervals .

- Key Considerations : Report effect sizes and statistical power to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.